TRPA1 Antagonist Potency: Rat vs. Human Receptor Differential
3,4-Dimethoxyphenyl isothiocyanate demonstrates distinct antagonist potency at rat versus human TRPA1 receptors. In HEK293 cells expressing rat TRPA1, the compound inhibited allyl isothiocyanate-induced intracellular calcium elevation with an IC₅₀ of 5.5 μM [1]. Under comparable assay conditions using human TRPA1 expressed in HEK293 cells, the IC₅₀ was 12.1 μM, representing a 2.2-fold reduction in potency [2]. This species-dependent differential is a measurable property not generalizable across all phenyl isothiocyanates and must be accounted for in cross-species experimental designs.
| Evidence Dimension | TRPA1 antagonist IC₅₀ |
|---|---|
| Target Compound Data | 5.5 μM (rat TRPA1); 12.1 μM (human TRPA1) |
| Comparator Or Baseline | Same compound tested in two different species contexts |
| Quantified Difference | 2.2-fold difference (human IC₅₀ / rat IC₅₀ = 2.2) |
| Conditions | HEK293 cells heterologously expressing TRPA1; inhibition of allyl isothiocyanate-induced intracellular Ca²⁺ elevation |
Why This Matters
Procurement decisions must align with the target species of the research program; using rat-derived potency data for human target studies without this 2.2-fold correction would lead to under-dosing or misinterpretation of efficacy.
- [1] BindingDB. BDBM50410498 (CHEMBL195624). Antagonist activity at rat TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced increase of intracellular calcium level. IC₅₀: 5.50E+3 nM (5.5 μM). View Source
- [2] BindingDB. BDBM50140154 (CHEMBL2387063). Antagonist activity at human TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced increase of intracellular calcium level. IC₅₀: 1.21E+4 nM (12.1 μM). View Source
